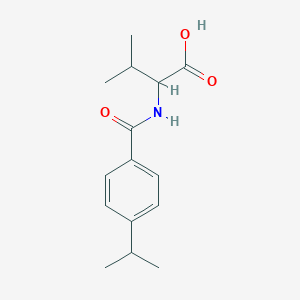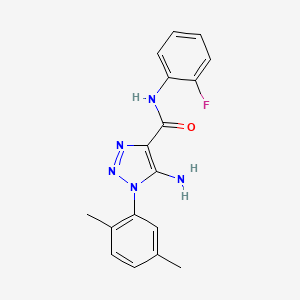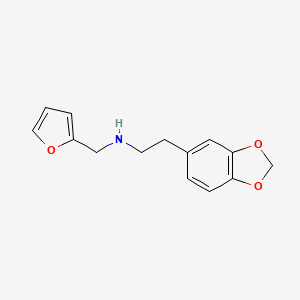
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can result in anxiolytic and anticonvulsant effects. CPP-115 has shown promise in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders.
Wirkmechanismus
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases GABA levels in the brain, which can result in anxiolytic and anticonvulsant effects. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures. However, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be more selective and potent than benzodiazepines, and may have fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the expression of the glutamate transporter GLT-1, which is responsible for removing excess glutamate from the synapse. These effects may contribute to the neuroprotective and cognitive-enhancing effects of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing and administration regimen for N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a treatment for alcohol use disorders. Another potential area of research is the use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, further studies are needed to determine the long-term safety and effectiveness of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, and to develop optimal dosing and administration regimens.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In animal models, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and anticonvulsant effects, and to improve cognitive function in models of Alzheimer's disease. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce alcohol consumption in rats and mice, suggesting a potential use in the treatment of alcohol use disorders. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated as a potential treatment for epilepsy, schizophrenia, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15/h1-4,9H,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNYVUWAKHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4654719.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B4654723.png)
![2-iodo-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4654731.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![2-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4654749.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4654756.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)



![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
